A Comprehensive Technical Guide to the Physicochemical Properties of 2-Hexadecenal
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Hexadecenal
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexadecenal is a long-chain α,β-unsaturated aldehyde that holds significant interest in the fields of cell biology, lipid biochemistry, and toxicology. As the aldehyde product generated from the irreversible degradation of the critical signaling lipid sphingosine-1-phosphate (S1P) by the enzyme S1P lyase, it is positioned at a key metabolic nexus.[1][2][3][4] The inherent reactivity of its α,β-unsaturated aldehyde functional group allows it to interact with and modify biological macromolecules, including proteins and DNA, leading to profound cellular effects such as cytoskeletal reorganization and apoptosis.[2][4][5][6] A thorough understanding of the physicochemical properties of 2-Hexadecenal is therefore fundamental for any researcher aiming to investigate its biological functions, develop accurate analytical methods, or formulate delivery systems for in vitro and in vivo studies. This guide provides an in-depth analysis of these properties, grounded in experimental data and established chemical principles, to serve as an essential resource for the scientific community.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity is the foundation upon which all other physicochemical data is built.
Nomenclature and Identifiers
-
Systematic IUPAC Name: The most common isomer is (2E)-hexadec-2-enal. The (E) designation specifies the trans configuration of the double bond. The (Z) or cis isomer also exists.[7][8][9]
-
Common Synonyms: trans-2-Hexadecenal, FAL 16:1 (Fatty Aldehyde 16 carbons, 1 double bond).[2][9][10]
-
CAS Number: 22644-96-8 for the (E)-isomer; 3163-37-9 is also used, sometimes for the mixture or unspecified isomer.[1][2][11][12]
Molecular Formula and Weight
Structural Features
2-Hexadecenal is characterized by three key structural components: a long C13 alkyl chain that imparts significant hydrophobicity, a reactive aldehyde functional group, and a carbon-carbon double bond conjugated with the carbonyl group (an α,β-unsaturated system). This conjugation is critical to its chemical reactivity and its spectroscopic properties.
Caption: Molecular structure of (E)-2-Hexadecenal.
Core Physicochemical Properties
The physical properties of 2-Hexadecenal dictate its behavior in various media, from biological membranes to laboratory solvents, and are crucial for designing experiments and formulations.
| Property | Value | Source(s) |
| Molecular Weight | 238.41 g/mol | [1][9][12] |
| Physical State | White crystalline solid at room temperature | [2] |
| Melting Point | 27 - 29 °C | [11][14] |
| Boiling Point | ~332.6 °C (Predicted) | [10][11] |
| Density | ~0.840 g/cm³ (Predicted) | [11] |
| Flash Point | ~166.4 °C (Estimated) | [10] |
| Water Solubility | 0.07787 mg/L at 25 °C (Estimated); Practically insoluble | [1][10][15] |
| logP (o/w) | 6.9 (Calculated) | [1][9] |
| UV λmax | 220 nm | [2] |
Physical State and Thermal Properties
With a melting point of 27-29 °C, (E)-2-Hexadecenal exists as a waxy or crystalline solid at standard ambient temperatures (20-25 °C).[2][11][14] This is a critical handling consideration, as it may require gentle warming to be manipulated as a liquid. Its high boiling point is consistent with its long alkyl chain, which results in strong van der Waals forces between molecules.
Solubility Profile
The solubility of 2-Hexadecenal is dominated by its 16-carbon structure, making it a highly lipophilic molecule.
-
Aqueous Solubility: It is practically insoluble in water.[1][15] The single polar aldehyde group is insufficient to overcome the hydrophobicity of the long alkyl chain. For biological experiments, it is typically prepared in a vehicle containing a carrier like fatty-acid-free bovine serum albumin (BSA) or dissolved in an organic solvent like chloroform/methanol before being dried into a film and reconstituted in an aqueous buffer.[4]
-
Organic Solubility: 2-Hexadecenal exhibits high solubility in a wide range of organic solvents. Its solubility is excellent in non-polar solvents like hexane and chloroform, and in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). It is also readily soluble in alcohols like ethanol.[1][2]
Table of Solubility in Common Organic Solvents:
| Solvent | Solubility | Source(s) |
| Ethanol | ~30 mg/mL | [2] |
| Methanol | ~90.77 g/L | [1] |
| DMF | ~30 mg/mL | [2] |
| DMSO | ~10 mg/mL | [2] |
| Chloroform | ~1208 g/L | [1] |
| Dichloromethane | ~1285 g/L | [1] |
| Hexane | ~267 g/L | [1] |
Spectroscopic and Chromatographic Profile
Analytical characterization is essential for identifying and quantifying 2-Hexadecenal in complex samples.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The conjugated system formed by the C=C double bond and the C=O carbonyl group acts as a chromophore. (E)-2-Hexadecenal exhibits a maximum absorbance (λmax) at approximately 220 nm, which is characteristic of α,β-unsaturated aldehydes and useful for detection via UV-based methods like HPLC.[2]
Gas Chromatography (GC)
Due to its volatility at elevated temperatures, 2-Hexadecenal is amenable to analysis by Gas Chromatography. Its retention behavior is well-documented, with Kovats retention indices (RI) available for various standard non-polar columns, which are invaluable for method development and compound identification in complex mixtures like natural extracts or pheromone blends.[7][9][16][17]
Mass Spectrometry (MS)
The analysis of long-chain fatty aldehydes by mass spectrometry, particularly with electrospray ionization (ESI) common in LC-MS, presents a significant challenge. The native molecule lacks a readily ionizable functional group, resulting in poor sensitivity.[18][19]
Expert Insight: To overcome this, chemical derivatization is a mandatory pre-analytical step for achieving robust and sensitive quantification in biological matrices. Reagents that react with the aldehyde group to introduce a permanently charged or easily ionizable moiety are employed. Common strategies include derivatization with hydrazines like 2,4-dinitrophenylhydrazine (DNPH) or, for enhanced fluorescence and MS sensitivity, 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH).[18][19] This approach is critical for accurate quantification in metabolic studies.
Chemical Reactivity and Stability
The reactivity of 2-Hexadecenal is central to its biological effects and must be considered during handling and analysis.
Key Chemical Reactions
The α,β-unsaturated aldehyde is a versatile functional group capable of undergoing several important reactions:
-
Oxidation: It can be readily oxidized by fatty aldehyde dehydrogenases (FALDH) in vivo to its corresponding carboxylic acid, (2E)-hexadecenoic acid.[2][18]
-
Reduction: The aldehyde can be reduced to the primary alcohol, (2E)-hexadecen-1-ol.[20]
-
Schiff Base Formation: The carbonyl group reacts with primary amines (e.g., lysine residues in proteins) to form Schiff bases.[3]
-
Michael Addition: The electrophilic β-carbon is susceptible to nucleophilic attack from thiols (e.g., cysteine residues in proteins or glutathione), forming covalent adducts.
-
DNA Adduction: It has been shown to react with deoxyguanosine and form DNA adducts, highlighting its potential genotoxicity.[2][6]
Caption: Key reactivity pathways of 2-Hexadecenal.
Storage and Stability
2-Hexadecenal is a reactive molecule susceptible to oxidation and polymerization. For long-term preservation of its integrity, it should be stored at -20°C or lower.[2] It is often supplied and should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent air oxidation.[11] Solutions should be prepared fresh whenever possible.
Experimental Protocols for Characterization
The following protocols provide robust, self-validating frameworks for determining key physicochemical properties.
Protocol: Determination of Solubility via Shake-Flask Method
This method determines the thermodynamic equilibrium solubility of a compound.
Principle: An excess of the solid compound is agitated in a solvent for a sufficient time to reach equilibrium. The saturated supernatant is then carefully separated and the concentration of the dissolved solute is quantified using a validated analytical method like HPLC-UV.
Methodology:
-
Preparation: Add an excess amount of crystalline 2-Hexadecenal (e.g., 10 mg) to a glass vial containing a known volume of the solvent of interest (e.g., 1 mL). The presence of undissolved solid at the end of the experiment is essential to confirm saturation.
-
Equilibration: Seal the vials securely and place them in a thermostatically controlled shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate for at least 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for 1-2 hours to let the excess solid settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, centrifuge the sample (e.g., 10,000 x g for 10 minutes) or filter it through a 0.22 µm syringe filter compatible with the solvent.
-
Quantification: Prepare a series of dilutions of the sample in a suitable mobile phase. Quantify the concentration of 2-Hexadecenal against a standard curve using a validated HPLC-UV method (Detector set to 220 nm).
Caption: Experimental workflow for the shake-flask solubility method.
Conclusion
2-Hexadecenal is a bioactive lipid aldehyde whose physicochemical profile is defined by the interplay between its long, hydrophobic alkyl chain and its reactive α,β-unsaturated aldehyde headgroup. It is a lipophilic, crystalline solid with very low water solubility but excellent solubility in most organic solvents. Its conjugated chromophore allows for UV-based detection, but its poor ionizability necessitates chemical derivatization for sensitive analysis by LC-MS. The inherent reactivity of this molecule is fundamental to its biological effects and necessitates careful handling and storage conditions. The data and protocols presented in this guide provide a comprehensive foundation for researchers to confidently design experiments, develop analytical methods, and interpret results in the study of this important metabolic product.
References
-
NIST. (n.d.). 2-hexadecenal, Z. NIST Chemistry WebBook. [Link]
-
Scent.vn. (n.d.). 2-Hexadecenal (CAS 3163-37-9): Odor profile, Properties, & IFRA compliance. [Link]
-
NIST. (n.d.). (E)-2-Hexadecenal. NIST Chemistry WebBook. [Link]
-
Carl ROTH. (n.d.). (E)-2-Hexadecenal, 25 mg, CAS No. 22644-96-8. [Link]
-
PubChem. (n.d.). 2-Hexadecenal. National Center for Biotechnology Information. [Link]
-
Byrd, J. A., et al. (2016). MASS SPECTROMETRY OF FATTY ALDEHYDES. Mass Spectrometry Reviews. [Link]
-
Lüth, A., Neuber, C., & Kleuser, B. (2012). Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement. Analytica Chimica Acta. [Link]
-
NIST. (n.d.). (E)-2-Hexadecenal. NIST Chemistry WebBook. [Link]
-
Neuber, C., et al. (2017). Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates. Springer Nature Experiments. [Link]
-
The Good Scents Company. (n.d.). (E)-2-hexadecenal. [Link]
-
Solubility of Things. (n.d.). Hexadecanal. [Link]
-
Lüth, A., Neuber, C., & Kleuser, B. (2012). Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement. ResearchGate. [Link]
-
NIST. (n.d.). (E)-2-Hexadecenal. NIST Chemistry WebBook. [Link]
-
Rays. (2019). The Role of 2-Hexadecenal in the Development of Metabolic Disturbances in Human Skeletal Cells. [Link]
-
Kumar, A., et al. (2011). The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner. Cellular Signalling. [Link]
-
NIST. (n.d.). (E)-2-Hexadecenal. NIST Chemistry WebBook. [Link]
-
Bertin Bioreagent. (n.d.). (E)-2-Hexadecenal. [Link]
-
Sapphire North America. (n.d.). (E)-2-Hexadecenal. [Link]
Sources
- 1. scent.vn [scent.vn]
- 2. caymanchem.com [caymanchem.com]
- 3. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (E)-2-Hexadecenal - Biochemicals - CAT N°: 17566 [bertin-bioreagent.com]
- 6. Sapphire North America [sapphire-usa.com]
- 7. 2-hexadecenal, Z [webbook.nist.gov]
- 8. (E)-2-Hexadecenal [webbook.nist.gov]
- 9. 2-Hexadecenal | C16H30O | CID 5280541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (E)-2-hexadecenal, 22644-96-8 [thegoodscentscompany.com]
- 11. (E)-2-Hexadecenal CAS#: 22644-96-8 [m.chemicalbook.com]
- 12. scbt.com [scbt.com]
- 13. (E)-2-Hexadecenal [webbook.nist.gov]
- 14. (E)-2-Hexadecenal, 25 mg, CAS No. 22644-96-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. (E)-2-Hexadecenal [webbook.nist.gov]
- 17. (E)-2-Hexadecenal [webbook.nist.gov]
- 18. Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. (2E)-hexadecenal synthesis - chemicalbook [chemicalbook.com]
